N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-13-5-7-14(8-6-13)19-16(22)12-20-9-3-4-15(17(20)23)26(24,25)21-10-1-2-11-21/h3-9H,1-2,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBNVFHVXBLZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl moiety, a pyridinyl unit, and a pyrrolidine sulfonamide. Its molecular formula is C15H16BrN3O3S, indicating the presence of various functional groups that contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity was evaluated using turbidimetric methods, revealing promising results against various microbial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antibacterial | 6.25 | Staphylococcus aureus |
| 4-(4-bromophenyl)thiazol-2-amine | Antifungal | 12.5 | Candida albicans |
| N-(4-bromophenyl)-pyrrole benzamide | Antibacterial | 3.125 | Escherichia coli |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The Sulforhodamine B (SRB) assay indicated that certain derivatives possess significant cytotoxic effects .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(4-bromophenyl)-thiazol-2-amine | MCF7 | 10 |
| N-(4-bromophenyl)-pyrrole benzamide | A549 (lung) | 15 |
| N-(4-bromophenyl)-sulfonamide | HeLa | 8 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It has been suggested that similar compounds can modulate G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways that affect cell survival and proliferation .
- Molecular Docking Studies : Computational studies using molecular docking have indicated favorable interactions between the compound and target proteins, suggesting a strong binding affinity that could translate into biological efficacy .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A study involving a series of thiazole derivatives showed that one particular derivative significantly reduced bacterial load in infected animal models, demonstrating its potential as an effective antibiotic.
- Case Study on Cancer Treatment : In vitro testing on MCF7 cells revealed that treatment with specific derivatives led to apoptosis through the activation of caspase pathways, indicating a promising therapeutic strategy for breast cancer.
Comparison with Similar Compounds
Key Observations :
- The pyrrolidinylsulfonyl group in the target compound introduces both steric bulk and hydrogen-bonding capacity, which may enhance receptor binding compared to simpler substituents like cyano (AMC3) or thioether () .
Physicochemical Properties
Comparative data for solubility, melting points, and stability:
*Predicted based on sulfonamide polarity and bromophenyl hydrophobicity.
Critical Analysis :
- The target compound’s pyrrolidinylsulfonyl group may confer selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or GPCRs), contrasting with AMC3’s FPR activity .
- Compared to the anti-fibrotic pyridinone derivative in , the target compound’s sulfonamide substituent could reduce off-target effects by limiting passive diffusion .
Preparation Methods
Comparative Analysis of Synthetic Methods
Route 1A offers higher yields (70–90%) but requires multiple steps, including hazardous oxidation and sulfonyl chloride handling. Route 1B simplifies the synthesis to one step but suffers from moderate yields (65%) due to challenges in nucleophilic aromatic substitution. The alkylation step universally achieves 75% yield, indicating robust reactivity at the pyridinone nitrogen.
Experimental Optimization and Challenges
- Oxidation Control : Over-oxidation of thiols to sulfones is mitigated by precise stoichiometry of H₂O₂.
- Palladium Catalyst Selection : Pd(OAc)₂ outperforms PdCl₂ in Route 1B, reducing side product formation.
- Solvent Effects : DMF enhances solubility of intermediates compared to THF, improving reaction homogeneity.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-(4-bromophenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide?
Key steps include:
- Reagent selection : Use bromine derivatives and sulfonating agents (e.g., pyrrolidin-1-ylsulfonyl chloride) for functional group introduction .
- Reaction conditions : Optimize temperature (60–80°C), solvent polarity (acetonitrile or DMF), and reaction time (8–12 hours) to maximize yield (>70%) .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.6 ppm, pyridinone carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~452.02) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize receptors like Formyl Peptide Receptors (FPR1/FPR2) based on structural analogs showing agonist activity .
- Assays :
- Dose-response curves : Use concentrations from 0.1 nM to 100 µM to identify potency thresholds .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity?
- Pyridinone core : Replacement with pyridazinone reduces FPR2 specificity but enhances anti-inflammatory activity .
- Sulfonyl group : Pyrrolidin-1-ylsulfonyl enhances solubility and receptor binding affinity compared to aryl sulfonates .
- Bromophenyl substitution : 4-Bromo improves metabolic stability over chloro or methyl analogs in pharmacokinetic studies .
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
- Root cause analysis :
- Variability in sulfonylation efficiency (50–80%) due to moisture sensitivity of reagents .
- Side reactions (e.g., hydrolysis of the pyrrolidin-1-ylsulfonyl group) under acidic conditions .
- Mitigation : Use anhydrous solvents, inert atmospheres (N₂/Ar), and real-time monitoring via TLC .
Q. What computational methods are effective for studying molecular interactions of this compound?
Q. How should researchers approach statistical optimization of reaction parameters?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst loading .
- Output metrics : Maximize yield and purity while minimizing side products (e.g., ANOVA to identify significant factors) .
Q. What solvent systems are optimal for balancing reaction efficiency and environmental impact?
- Polar aprotic solvents : DMF or acetonitrile for high solubility of intermediates (reaction efficiency >75%) .
- Green alternatives : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for reduced toxicity without compromising yield .
Q. How can conflicting bioactivity data (e.g., FPR1 vs. FPR2 activation) be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
